molecular formula C12H24N2 B5845582 N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine

Cat. No.: B5845582
M. Wt: 196.33 g/mol
InChI Key: INBIKHWZWSXTRI-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale reductive amination and alkylation processes. These methods are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-one, while reduction may produce this compound.

Scientific Research Applications

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

N-ethyl-1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-5-14(10-11(2)3)12-6-8-13(4)9-7-12/h12H,2,5-10H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBIKHWZWSXTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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